Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone
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Overview
Description
Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a piperazine ring, and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone typically involves multicomponent reactions. One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a one-pot operation . This catalyst-free approach allows for the efficient construction of the compound with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperazine ring can produce secondary amines.
Scientific Research Applications
Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridyl)piperazine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 1-Phenylpiperazine
Uniqueness
Furan-2-yl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone is unique due to its combination of a furan ring, a piperazine ring, and a phenylcyclohexyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
furan-2-yl-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(20-7-4-16-25-20)23-14-12-22(13-15-23)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-7,16,18-19H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBPZANHDWCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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